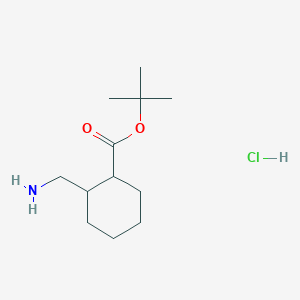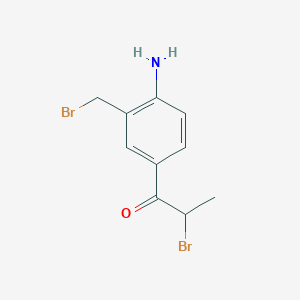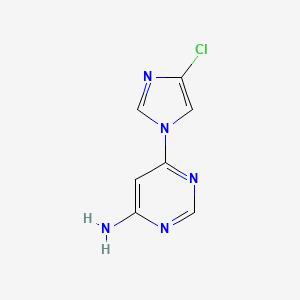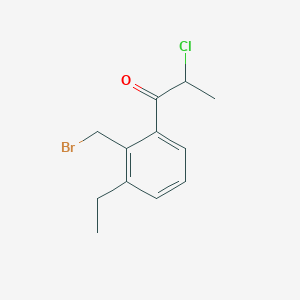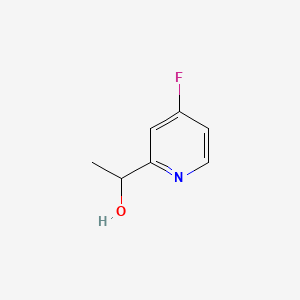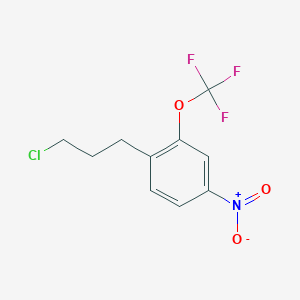
1-(2-(4-Bromophenyl)ethyl)piperazine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl is a chemical compound with the molecular formula C12H18BrClN2. It is a derivative of piperazine, a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of drug substances .
Métodos De Preparación
The synthesis of 1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base to form the intermediate 1-(2-(4-bromophenyl)ethyl)piperazine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Análisis De Reacciones Químicas
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the brain. This interaction can result in various pharmacological effects, including anxiolytic and antipsychotic activities .
Comparación Con Compuestos Similares
1-(2-(4-Bromophenyl)ethyl)piperazine 2HCl can be compared with other piperazine derivatives such as:
1-(2-(4-Chlorophenyl)ethyl)piperazine: Similar in structure but with a chlorine atom instead of bromine.
1-(2-(4-Fluorophenyl)ethyl)piperazine: Contains a fluorine atom in place of bromine.
1-(2-(4-Methylphenyl)ethyl)piperazine: Features a methyl group instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and pharmacokinetic profiles due to the variations in their substituents .
Propiedades
Fórmula molecular |
C12H19BrCl2N2 |
|---|---|
Peso molecular |
342.10 g/mol |
Nombre IUPAC |
1-[2-(4-bromophenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;;/h1-4,14H,5-10H2;2*1H |
Clave InChI |
JDPVKEVFVAOZEB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCC2=CC=C(C=C2)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



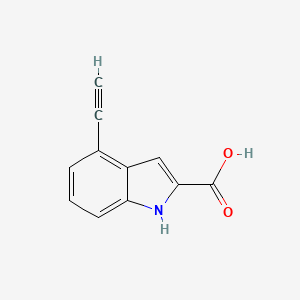
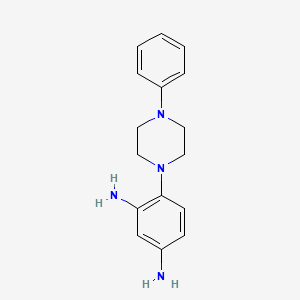
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
![1-(7-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B14048611.png)
